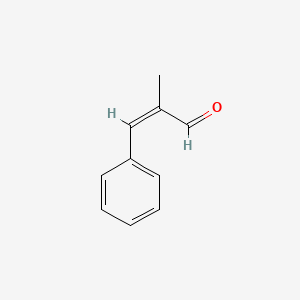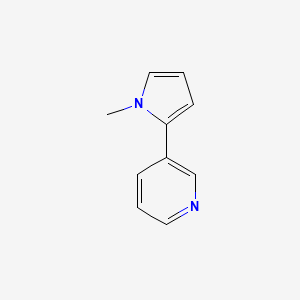
Bialamicol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bialomicol Hydrochloride is a bio-active chemical.
Applications De Recherche Scientifique
Halogenated Analogs and Antimalarial Activity
Bialamicol HCl's antimalarial properties have been explored through the synthesis of its halogenated analogs. Research by Schlosser, Michel, and Croft (1996) demonstrated that introducing halogens into Bialamicol HCl did not significantly alter its pharmacological activity. However, modifications such as the addition of HBr to the vinyl groups or substitution with Me led to a significant increase in activity against Leishmania and Trypanosoma (Schlosser, Michel, & Croft, 1996).
Herbicide Resistance and Biotechnological Applications
The gene conferring resistance to the herbicide bialaphos (bar), which contains phosphinothricin (a glutamate analog), was characterized by Thompson et al. (1987). This gene, originating from Streptomyces hygroscopicus, produces an enzyme that acetylates phosphinothricin. This discovery has implications for the development of herbicide-resistant plants and inter-species gene transfer (Thompson et al., 1987).
Breeding for Enhanced Production
Takebe et al. (1989) conducted a breeding study focused on biochemical engineering to enhance the production of bialaphos, a herbicide related to Bialamicol. Their study aimed at obtaining strains with high productivity and yield from inexpensive substrates under low oxygen supply. This research is crucial for developing cost-effective and efficient production methods for bialaphos (Takebe et al., 1989).
Propriétés
Numéro CAS |
3624-96-2 |
|---|---|
Nom du produit |
Bialamicol HCl |
Formule moléculaire |
C28H42Cl2N2O2 |
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol;dihydrochloride |
InChI |
InChI=1S/C28H40N2O2.2ClH/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6;;/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3;2*1H |
Clé InChI |
IFXRKGAERHEAEY-UHFFFAOYSA-P |
SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |
SMILES canonique |
CC[NH+](CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)C[NH+](CC)CC)O)CC=C.[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bialamicol Hydrochloride; Bialamicol hydrochloride [USAN]; CAM 807; CAM-807; Camoform hydrochloride; CI 301; CI-301; NSC 6386; PAA 701 dihydrochloride; PAA-701; PAA-701 dihydrochloride; SN 6771 dihydrochloride; UNII-VIQ3X36S8C; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




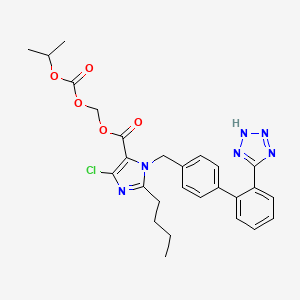

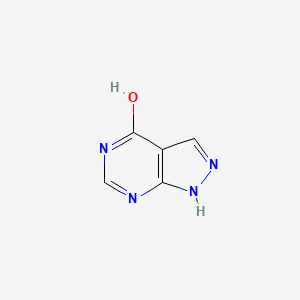
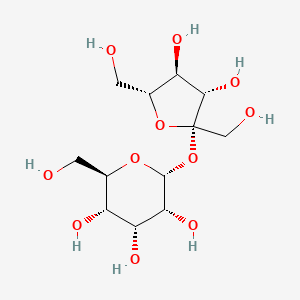
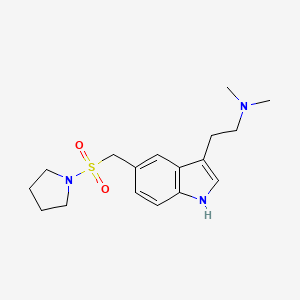

![6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1666895.png)




